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Compound of Interest

Compound Name: YO-PRO-3

Cat. No.: B15552239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and applications

of YO-PRO-3 iodide, a far-red fluorescent nucleic acid stain, in the detection and differentiation

of dead and dying cells. This document details the core principles of YO-PRO-3 uptake, the

signaling pathways involved, quantitative data, and detailed experimental protocols for its use

in research and drug development.

Core Principles of YO-PRO-3 Dye
YO-PRO-3 is a carbocyanine-based nucleic acid stain that is virtually non-fluorescent in

solution but exhibits a significant increase in fluorescence upon binding to DNA.[1] A key

characteristic of YO-PRO-3 is its impermeability to the intact plasma membranes of live,

healthy cells. However, in cells undergoing apoptosis or necrosis, the compromised integrity of

the cell membrane allows the dye to enter and stain the nucleus, producing a bright, far-red

fluorescent signal.[1][2] This differential permeability forms the basis of its utility in cell viability

and apoptosis assays.[1]

Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of YO-PRO-3 is

essential for designing and interpreting experiments.
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Property Value Reference

Chemical Formula C₂₆H₃₁I₂N₃O [3]

Molecular Weight 655.36 g/mol [4]

Excitation Maximum (DNA-

bound)
612 nm [4][5]

Emission Maximum (DNA-

bound)
631 nm [4][5]

Molar Extinction Coefficient (ε)
100,100 cm⁻¹M⁻¹ (when bound

to DNA)
[4]

Fluorescence Quantum Yield

(Φ) (DNA-bound)
0.16 [4]

Solubility Soluble in DMSO [1]

Appearance Solid [1]

Distinguishing Apoptosis and Necrosis
YO-PRO-3, often used in conjunction with a vital dye like Propidium Iodide (PI), allows for the

differentiation between live, apoptotic, and necrotic cell populations.[2][5]

Live Cells: Maintain an intact plasma membrane, excluding both YO-PRO-3 and PI.

Apoptotic Cells: In the early to mid-stages of apoptosis, the plasma membrane becomes

selectively permeable, allowing the entry of YO-PRO-3 but still excluding PI.[6]

Late Apoptotic/Necrotic Cells: In late-stage apoptosis and necrosis, the cell membrane loses

its integrity completely, allowing both YO-PRO-3 and PI to enter and stain the nucleus.[2][6]

The Core Mechanism of YO-PRO-3 Uptake in
Apoptotic Cells
The entry of YO-PRO-3 into apoptotic cells is not a passive event solely due to membrane

"leakiness." It is a regulated process involving the activation of specific membrane channels,
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primarily the P2X7 receptor and pannexin-1 channels.[4]

The P2X7 and Pannexin-1 Signaling Pathway
During apoptosis, a signaling cascade is initiated that leads to the opening of these channels,

creating pores in the plasma membrane large enough for YO-PRO-3 to enter.
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YO-PRO-3 Uptake Pathway in Apoptosis
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Caption: Signaling pathway of YO-PRO-3 uptake in apoptotic cells.
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Pathway Description:

Apoptotic Stimulus: Various internal or external signals can initiate the apoptotic program.

Caspase-3 Activation: A key executioner caspase, caspase-3, is activated.[4]

Channel Activation: Activated caspase-3 is implicated in the opening of P2X7 receptors and

pannexin-1 channels.[4] The P2X7 receptor is an ATP-gated ion channel, and its prolonged

activation can lead to the formation of a large pore.[7][8] Pannexin-1 forms large, non-

selective channels in the plasma membrane.[9]

Pore Formation: The opening of these channels creates pores in the plasma membrane.

YO-PRO-3 Entry: These pores are large enough to allow the passage of molecules like YO-
PRO-3 into the cytoplasm.

DNA Intercalation and Fluorescence: Once inside the cell, YO-PRO-3 intercalates with

double-stranded DNA, leading to a significant increase in its fluorescence quantum yield and

the emission of a bright, far-red signal.[1]

Quantitative Data Presentation
The following tables summarize key quantitative data related to YO-PRO-3.

Comparison of YO-PRO-3 Uptake in Apoptotic vs.
Necrotic Cells
While direct comparative studies on YO-PRO-3 fluorescence intensity in staurosporine-induced

apoptosis versus heat-induced necrosis are not readily available in the literature, the general

principles of uptake allow for a qualitative and semi-quantitative comparison.
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Cell State Membrane Integrity YO-PRO-3 Uptake
Expected
Fluorescence
Intensity

Live Intact Excluded
Very Low /

Background

Early to Mid-Apoptotic Selectively Permeable

Enters through

P2X7/Pannexin-1

pores

Moderate to High

Late Apoptotic /

Necrotic

Completely

Compromised
Freely Enters High to Very High

Note: The fluorescence intensity in late apoptotic and necrotic cells is expected to be higher

than in early apoptotic cells due to more extensive membrane damage allowing for greater dye

influx.

Experimental Protocols
Detailed methodologies for key experiments using YO-PRO-3 are provided below.

Protocol 1: Distinguishing Apoptotic and Necrotic Cells
by Flow Cytometry
This protocol allows for the quantitative analysis of live, apoptotic, and necrotic cell populations.
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Flow Cytometry Experimental Workflow
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Caption: Experimental workflow for apoptosis/necrosis analysis using flow cytometry.

Materials:

YO-PRO-3 Iodide (1 mM solution in DMSO)[1]

Propidium Iodide (PI) (1 mg/mL solution in water)[1]
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Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free, cold[1]

Cell suspension (e.g., Jurkat cells) at 1 x 10⁶ cells/mL[1]

Apoptosis-inducing agent (e.g., 1 µM staurosporine)[10]

Flow cytometer with appropriate lasers (e.g., 488 nm for PI, 594 nm or 633 nm for YO-PRO-
3) and filters[1]

Procedure:

Cell Preparation:

Induce apoptosis in your cell line of interest using a suitable method (e.g., treatment with 1

µM staurosporine for 4-6 hours). Include an untreated control group.[10][11]

For a necrosis control, cells can be heat-shocked (e.g., 56°C for 30 minutes).

Harvest the cells and wash them once with cold PBS.[1]

Resuspend the cells in cold PBS at a concentration of approximately 1 x 10⁶ cells/mL.[1]

Staining:

To 1 mL of the cell suspension, add YO-PRO-3 to a final concentration of 0.1 µM.[1]

Add Propidium Iodide to a final concentration of 1.5 µM.[1]

Gently vortex to mix.

Incubate the cells on ice, protected from light, for 20-30 minutes.[1]

Flow Cytometry Analysis:

Analyze the stained cells on a flow cytometer without washing.

Excite YO-PRO-3 with a laser line around 612 nm (e.g., 594 nm or 633 nm) and detect

emission around 631 nm.[1]
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Excite PI with a 488 nm laser and detect emission around 617 nm.[1]

Use unstained, YO-PRO-3 only, and PI only stained cells to set up appropriate

compensation and gates.

Data Interpretation:

Live cells: YO-PRO-3 negative / PI negative

Apoptotic cells: YO-PRO-3 positive / PI negative

Late apoptotic/necrotic cells: YO-PRO-3 positive / PI positive

Protocol 2: Visualization of Dead Cells by Fluorescence
Microscopy
This protocol is for the qualitative assessment of cell death in adherent or suspension cells.
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Fluorescence Microscopy Experimental Workflow
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Caption: Experimental workflow for fluorescence microscopy of dead cells.

Materials:

YO-PRO-3 Iodide (1 mM in DMSO)[2]

Phosphate-Buffered Saline (PBS)[2]
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Cells cultured on coverslips or in imaging dishes[2]

Fluorescence microscope with a far-red filter set (e.g., Cy5)[2]

Procedure:

Cell Preparation:

Culture cells under conditions that may induce cell death. Include appropriate controls.

Gently wash the cells twice with PBS.[2]

Staining:

Prepare a working solution of YO-PRO-3 in PBS or an appropriate buffer at a final

concentration of 1-10 µM. The optimal concentration may need to be determined

empirically for your cell type.[2]

Add the staining solution to the cells and incubate for 5-15 minutes at room temperature,

protected from light.[2]

Imaging:

Wash the cells gently twice with PBS to remove excess dye.[2]

Mount the coverslip onto a slide or place the imaging dish on the microscope stage.

Visualize the cells using a fluorescence microscope equipped with a far-red filter set. Dead

and dying cells will exhibit bright nuclear fluorescence.[2]

Conclusion
YO-PRO-3 iodide is a powerful and versatile tool for the detection and differentiation of dead

and dying cells. Its unique properties, including its impermeability to live cells and its reliance

on specific channel activation for entry into apoptotic cells, provide a nuanced view of cell

death processes. By understanding the core mechanisms of YO-PRO-3 uptake and utilizing

the detailed protocols provided in this guide, researchers, scientists, and drug development
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professionals can effectively leverage this dye to obtain robust and reliable data in their studies

of cell viability and apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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